molecular formula C4H3N3OS B3041499 Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 305848-41-3

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B3041499
CAS No.: 305848-41-3
M. Wt: 141.15 g/mol
InChI Key: HKQKIVTYPFTDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of 3-mercapto-1,2,4-triazoles with α-bromodiketones under aqueous conditions. This visible-light-mediated, catalyst-free reaction yields the desired thiazolo-triazole derivatives in excellent yields . The reaction conditions are mild, making it an attractive method for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reactant concentrations to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Comparison with Similar Compounds

Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research and industry.

Properties

IUPAC Name

[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3OS/c8-3-1-9-4-5-2-6-7(3)4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQKIVTYPFTDKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N2C(=NC=N2)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 2
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 3
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 4
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 5
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Reactant of Route 6
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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